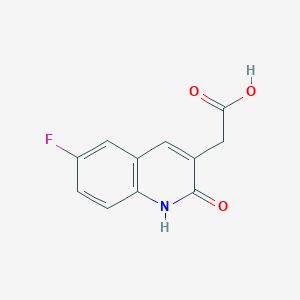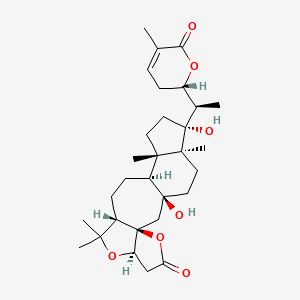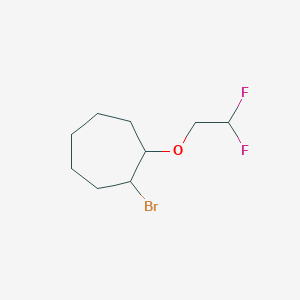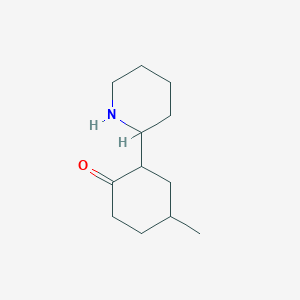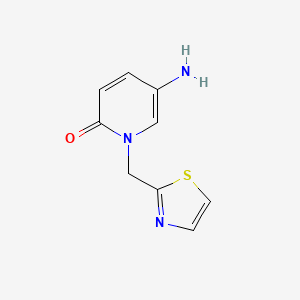
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a pyridinone core substituted with an amino group and a thiazolylmethyl group, which contribute to its diverse reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolylmethyl intermediate. This intermediate is then reacted with a suitable pyridinone derivative under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
化学反应分析
Types of Reactions
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amines and hydrazines from reduction, and various substituted derivatives from nucleophilic substitution. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties .
科学研究应用
Chemistry: The compound serves as a versatile building block for the synthesis of complex heterocyclic molecules and functional materials.
Biology: It exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties, making it a valuable lead compound for drug discovery and development.
Medicine: The compound has shown promise in the treatment of various diseases, including bacterial infections, viral infections, and cancer. Its unique structure allows for the design of targeted therapies with improved efficacy and reduced side effects.
作用机制
The mechanism of action of 5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death. In cancer cells, the compound may interfere with signaling pathways involved in cell proliferation and survival, inducing apoptosis and inhibiting tumor growth.
相似化合物的比较
Similar Compounds
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a pyridinone core with a thiazolylmethyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse reactivity and the potential for the development of novel therapeutic agents and functional materials.
属性
分子式 |
C9H9N3OS |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
5-amino-1-(1,3-thiazol-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H9N3OS/c10-7-1-2-9(13)12(5-7)6-8-11-3-4-14-8/h1-5H,6,10H2 |
InChI 键 |
RUAATFSTYKJALI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C=C1N)CC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)


![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)

![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
